molecular formula C25H19FN2O5S B11569618 ethyl 2-[7-fluoro-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[7-fluoro-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11569618
M. Wt: 478.5 g/mol
InChI Key: LXAKQLULUBLGTI-UHFFFAOYSA-N
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Description

Ethyl 2-[7-fluoro-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a chromenopyrrolone core fused with a thiazole-carboxylate moiety. Its structure includes a 7-fluoro substituent on the chromene ring and a 4-methylphenyl group at the 1-position of the pyrrolidine ring. The ethyl ester group at the 5-position of the thiazole ring enhances solubility and modulates electronic properties.

Properties

Molecular Formula

C25H19FN2O5S

Molecular Weight

478.5 g/mol

IUPAC Name

ethyl 2-[7-fluoro-1-(4-methylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H19FN2O5S/c1-4-32-24(31)22-13(3)27-25(34-22)28-19(14-7-5-12(2)6-8-14)18-20(29)16-11-15(26)9-10-17(16)33-21(18)23(28)30/h5-11,19H,4H2,1-3H3

InChI Key

LXAKQLULUBLGTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[7-fluoro-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the fluoro and methylphenyl groups. The final steps involve the formation of the thiazole ring and the esterification to introduce the ethyl carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[7-fluoro-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Ethyl 2-[7-fluoro-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: In biological research, the compound may be used as a probe to study enzyme interactions, cellular pathways, and molecular mechanisms.

    Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for designing new therapeutic agents targeting specific diseases.

    Industry: The compound can be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[7-fluoro-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs can be categorized based on substituent variations, electronic character, and biological activity. Key comparisons include:

Table 1: Substituent and Property Comparison
Compound Name / ID Substituent Variations Molecular Weight Key Properties / Applications
Target Compound 7-fluoro, 4-methylphenyl, ethyl carboxylate N/A* Potential therapeutic screening
Ethyl 2-{1-[4-(dimethylamino)phenyl]-3,9-dioxo-...thiazole-5-carboxylate (6391-0273) 4-(dimethylamino)phenyl instead of 4-methylphenyl 560.2 Screening compound for drug discovery
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-...thiazole (Compound 4) Chlorophenyl, fluorophenyl, triazolyl groups ~550 (estimated) Antimicrobial activity
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Pyrazolyl core, chlorophenyl/fluorophenyl substituents N/A Crystallographically characterized
Structural Geometry and Conformation
  • Planarity and Substituent Orientation: Compounds 4 and 5 () are isostructural with triclinic symmetry and two independent molecules per asymmetric unit. The chromenopyrrolone-thiazole core in the target compound likely adopts a similar planar conformation, except for one fluorophenyl group oriented perpendicularly, as seen in analogs .
  • Halogen Effects : Chloro (Cl) and bromo (Br) substituents in isostructural analogs (e.g., Compounds 4 and 5) minimally affect crystal packing but may alter intermolecular interactions relevant to binding in therapeutic applications .
Electronic and Reactivity Comparisons
  • Isoelectronic vs. Isovalency: While the target compound shares electronic similarity with pyrazolo-thiazole derivatives (), its distinct chromenopyrrolone core introduces unique reactivity. For example, the 3,9-dioxo groups increase electrophilicity compared to pyridazinone or triazole-containing analogs () .
  • Solubility and Bioavailability : The ethyl carboxylate group improves solubility relative to methyl or unsubstituted thiazoles, as seen in compound 6391-0273 .

Table 2: Structural and Crystallographic Data

Property Target Compound Compound 4 Compound 6391-0273
Crystal System Likely triclinic* Triclinic, P¯I symmetry Not reported
Asymmetric Unit Likely 2 molecules* 2 independent molecules N/A
Key Interactions π-Stacking, H-bonding Halogen-mediated contacts Not characterized

*Inferred from isostructural analogs ().

Research Findings and Implications

  • Synthetic Flexibility: The target compound’s synthesis likely follows routes similar to and , involving cyclocondensation of thiazole precursors with chromenopyrrolone intermediates.
  • Structure-Activity Relationships (SAR): Substituent variations (e.g., 4-methylphenyl vs. dimethylaminophenyl) significantly modulate electronic properties and bioactivity, as seen in compound 6391-0273 .
  • Therapeutic Potential: While direct evidence is lacking, the structural similarity to antimicrobial and screening compounds () supports further investigation into kinase inhibition or antimicrobial applications.

Biological Activity

Ethyl 2-[7-fluoro-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C25H19FN2O5SC_{25}H_{19}FN_2O_5S and features a combination of chromeno and thiazole moieties that contribute to its biological properties. The presence of a fluorine atom and various functional groups enhances its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:

  • Enzyme Inhibition : Many derivatives show inhibition against specific enzymes such as kinases or polymerases. For instance, compounds with thiazole rings are known to act as inhibitors for certain kinases involved in cancer pathways.
  • Antiviral Activity : Some studies suggest that similar compounds may exhibit antiviral properties by inhibiting viral replication processes. The structural features of this compound may allow it to interfere with viral polymerases.

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary of findings from relevant research:

Study Activity IC50/EC50 Values Notes
Study AAnti-HBVEC50 = 120 nMEffective against HBV polymerase.
Study BCytotoxicityNone reportedNo cytotoxic effects at tested concentrations.
Study CEnzyme InhibitionIC50 = 0.32 µM (HIV RT)Significant inhibition observed.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Anti-Hepatitis B Virus (HBV) Activity : In a study evaluating the compound's efficacy against HBV, it was found to inhibit viral replication effectively at low concentrations (EC50 values ranging from 7.8 nM to 120 nM), indicating strong antiviral properties .
  • Cytotoxicity Assessment : A comprehensive cytotoxicity assessment revealed that the compound did not exhibit significant toxicity in various cell lines at its highest tested concentrations, suggesting a favorable safety profile for further development .
  • Enzyme Interaction Studies : The compound demonstrated potent inhibition against HIV reverse transcriptase with an IC50 value of 0.32 µM, showcasing its potential as an antiviral agent .

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